

# Uric acid-13C,15N3 chemical structure and molecular weight

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## Compound of Interest

Compound Name: Uric acid-13C,15N3

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## An In-depth Technical Guide to Uric acid-13C,15N3


This technical guide provides comprehensive information on the chemical properties, applications, and analysis of **Uric acid-13C,15N3**, an isotopically labeled form of uric acid. It is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled internal standards for quantitative analysis.

## Chemical Structure and Properties

Uric acid is a heterocyclic compound that is a product of the metabolic breakdown of purine nucleotides.[1][2] The isotopically labeled **Uric acid-13C,15N3** is a synthetic variant where one carbon and three nitrogen atoms have been replaced with their respective heavy isotopes. Specifically, the labeling is at the C2 position and the N1, N3, and N7 positions.[3][4] This mass shift allows it to be distinguished from the endogenous, unlabeled uric acid by mass spectrometry, making it an ideal internal standard for quantification.[5]

The key properties of both unlabeled uric acid and its stable isotope-labeled counterpart are summarized below.

## Data Presentation: Properties of Uric Acid and Uric acid-13C,15N3

Property	Uric Acid (Unlabeled)	Uric acid-13C,15N3 (Labeled)
Chemical Structure	 Uric Acid Structure	Labeled positions: 2- <sup>13</sup> C; 1,3,7- <sup>15</sup> N <sub>3</sub>
IUPAC Name	7,9-Dihydro-1H-purine-2,6,8(3H)-trione[1][2][6]	7,9-dihydro-1H-purine-2,6,8(3H)-trione-2- <sup>13</sup> C-1,3,7- <sup>15</sup> N <sub>3</sub>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>4</sub> O <sub>3</sub> [1][2][6][7][8]	C <sub>4</sub> <sup>13</sup> CH <sub>4</sub> N <sup>15</sup> N <sub>3</sub> O <sub>3</sub>
Molar Mass	168.11 g/mol [1][2][7][8]	172.08 g/mol [4][9][10]
Isotopic Purity	Not Applicable	≥98 atom %
Chemical Purity	Typically ≥99%	≥95%[4]
Appearance	White crystalline solid[1][2][6]	Solid
Solubility	Sparingly soluble in water[2]	Soluble in water
Unlabeled CAS Number	69-93-2[2][4][8]	69-93-2[4]
Labeled CAS Number	Not Applicable	2421217-23-2[4]

## Experimental Protocols

**Uric acid-13C,15N3** is primarily used as an internal standard (IS) for the accurate quantification of uric acid in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol for the quantification of uric acid in human plasma.

### Protocol: Quantification of Uric Acid in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of uric acid in human plasma samples using a stable isotope dilution method with **Uric acid-13C,15N3** as an internal standard.

Materials:

- Human plasma samples
- Uric acid analytical standard
- **Uric acid-13C,15N3** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Centrifuge tubes and vials

#### Methodology:

- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of unlabeled uric acid in deionized water.
  - Prepare a 100 µg/mL stock solution of **Uric acid-13C,15N3** (IS) in deionized water.
- Preparation of Calibration Standards and Quality Controls (QCs):
  - Perform serial dilutions of the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
  - Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL centrifuge tube.
  - Add 10 µL of the 100 µg/mL **Uric acid-13C,15N3** internal standard solution to each tube and vortex briefly.

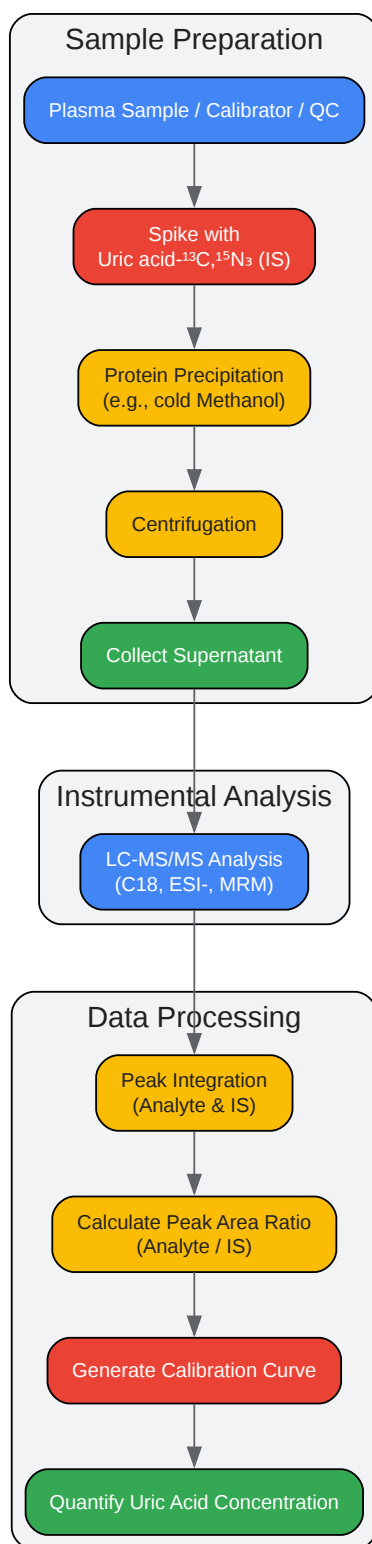
- Add 200  $\mu$ L of ice-cold methanol to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 150  $\mu$ L of the supernatant to an LC-MS vial for analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
    - Mobile Phase A: 0.1% Formic acid in Water.
    - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
    - Gradient: A suitable gradient to separate uric acid from other matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate).
    - Flow Rate: 0.4 mL/min.
    - Injection Volume: 5  $\mu$ L.
  - Mass Spectrometry (MS/MS):
    - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
    - Analysis Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions:
      - Uric Acid (Analyte): Q1: 167.0 m/z → Q3: 124.0 m/z
      - **Uric acid-13C,15N3 (IS): Q1: 171.0 m/z → Q3: 127.0 m/z**

- Optimize ion source parameters (e.g., temperature, gas flows, capillary voltage) for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for both the analyte (uric acid) and the internal standard (**Uric acid-13C,15N3**).
  - Calculate the ratio of the analyte peak area to the IS peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
  - Determine the concentration of uric acid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

## Visualization

The following diagrams illustrate the chemical structure of **Uric acid-13C,15N3** and the experimental workflow for its use.

Caption: Chemical structure of **Uric acid-13C,15N3**.



Workflow for Uric Acid Quantification via LC-MS

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Caption: Typical workflow for quantifying uric acid using a stable isotope-labeled internal standard.

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